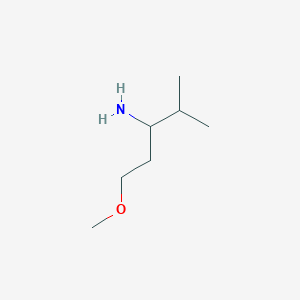
2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioisotopic and Synthetic Studies : A study conducted by Bernardi et al. (1979) involved radioisotopic and synthetic studies related to the metabolism of caroxazone, a compound structurally related to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide. This research highlights the importance of understanding the metabolic pathways of similar compounds for potential therapeutic applications (Bernardi et al., 1979).
Synthesis and Biological Assessment : Karpina et al. (2019) focused on the synthesis and biological assessment of a set of acetamides, including 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide. This research provides insights into the methods for synthesizing novel compounds and assessing their biological properties (Karpina et al., 2019).
Conformational Studies and Crystal Structure : Formica et al. (2003) conducted a study on the synthesis and characterization of a new tetraazamacrocycle that contains elements structurally similar to the compound . This research is significant for understanding the conformational properties and crystal structures of similar compounds (Formica et al., 2003).
Antioxidant Activity of Derivatives : The study by Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarins, structurally related to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide. This research adds to the understanding of the antioxidant properties of similar compounds (Kadhum et al., 2011).
Synthesis and Evaluation of Derivatives as Anti-inflammatory Agents : Nikalje et al. (2015) synthesized and evaluated a series of acetamides, including the compound , for their anti-inflammatory properties. This research is significant for understanding the potential therapeutic applications of similar compounds (Nikalje et al., 2015).
Synthesis of N-Substituted Derivatives : Palamarchuk et al. (2019) explored the synthesis of N-substituted derivatives of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, which are structurally related to the compound . This research contributes to the understanding of the synthesis process of similar compounds (Palamarchuk et al., 2019).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-13(11(2)22-17-10)7-14(20)16-8-12(19)9-18-6-4-3-5-15(18)21/h3-6,12,19H,7-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTQPGUFUPINFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)

![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)
![(Z)-ethyl 2-((2-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2806807.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2806822.png)